molecular formula C17H15Cl2N5O2 B2583576 2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-97-2

2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2583576
CAS No.: 876901-97-2
M. Wt: 392.24
InChI Key: NTSXTXUBXJEYER-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine-imidazole fused ring system substituted with dichlorophenyl and trimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a dichlorophenylmethyl halide under basic conditions. This is followed by cyclization and methylation steps to introduce the trimethyl groups and form the final fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactors allows for precise control over reaction conditions, minimizing by-products and waste. Key reagents include fuming nitric acid and sulfuric acid for nitration steps, and various catalysts to facilitate cyclization and methylation.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Econazole: A related imidazole derivative used as an antifungal agent.

    Miconazole: Another imidazole compound with antifungal properties.

    Clotrimazole: An imidazole derivative used to treat fungal infections.

Uniqueness

2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its fused purine-imidazole ring system and specific substitutions, which confer distinct chemical and biological properties compared to other imidazole derivatives. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Properties

CAS No.

876901-97-2

Molecular Formula

C17H15Cl2N5O2

Molecular Weight

392.24

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C17H15Cl2N5O2/c1-9-7-23-13-14(20-16(23)21(9)2)22(3)17(26)24(15(13)25)8-10-4-5-11(18)6-12(10)19/h4-7H,8H2,1-3H3

InChI Key

NTSXTXUBXJEYER-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C

solubility

not available

Origin of Product

United States

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